1-Amino-1-deoxymannitol

Description

Contextualization within Aminosugar Chemistry and Biochemistry

1-Amino-1-deoxymannitol (B1639396) belongs to the class of compounds known as aminodeoxyalditols, which are sugar alcohols where a hydroxyl group has been replaced by an amino group. This seemingly simple substitution has profound implications for the molecule's chemical properties and biological activity. Aminosugars, in general, are crucial components of many biological macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans, which are involved in processes ranging from cell signaling to structural support. Current time information in Bangalore, IN. The introduction of an amino group into a sugar alcohol like mannitol (B672) creates a molecule with the potential to interact with biological systems in ways that the parent sugar cannot.

The presence of the amino group provides a site for further chemical modifications, allowing for the synthesis of a wide array of derivatives. This versatility makes aminodeoxyalditols like this compound valuable tools for biochemists and medicinal chemists. These compounds can be designed to mimic natural substrates of enzymes or to act as inhibitors, providing insights into enzyme mechanisms and pathways.

Historical Perspectives on Mannitol Derivatives in Biological Systems

The story of this compound is intrinsically linked to the history of its parent compound, mannitol. Mannitol, a naturally occurring sugar alcohol, was first isolated in 1806 by Joseph Louis Proust. wikipedia.org For much of the 19th century, research focused on understanding its basic chemical structure, which was elucidated in the early 1880s by Julije Domac. wikipedia.org

The 20th century saw a surge in the investigation of mannitol and its derivatives for various applications. Early work focused on the chemical synthesis of mannitol derivatives and their potential uses. pageplace.de The development of new synthetic methods allowed for the creation of a diverse range of modified mannitol compounds, including those with amino functional groups. This paved the way for the exploration of aminodeoxyalditols in biochemical research. The preparation of various glycosylamines and aminodeoxyalditols was a significant area of study, laying the groundwork for understanding their reactions and potential biological roles. pageplace.de

Fundamental Research Significance of Aminodeoxyalditols

The fundamental research significance of aminodeoxyalditols, including this compound, lies in their ability to serve as powerful tools for studying and manipulating biological systems. nih.gov Their structural similarity to natural sugars allows them to interact with enzymes and other proteins that recognize carbohydrates.

One of the most prominent applications of aminodeoxyalditols is in the study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. nih.govnih.gov By acting as inhibitors of these enzymes, compounds like this compound can help researchers understand the mechanisms of carbohydrate metabolism and develop potential therapeutic agents for diseases where glycosidase activity is dysregulated. For instance, the inhibition of specific glycosidases is a key strategy in the management of viral infections and certain metabolic disorders. nih.gov

Furthermore, aminodeoxyalditols are utilized as chemical probes to investigate cellular processes. snv63.runih.govpromega.co.uk These probes can be designed to be fluorescent or to carry other reporter groups, allowing for the visualization and tracking of specific molecules within a cell. This has been instrumental in elucidating complex biological pathways and identifying new drug targets. The synthesis of various aminodeoxyalditols has been a crucial aspect of this research, enabling the creation of tailored probes for specific biological questions. researchgate.netnjust.edu.cn

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15NO5 | chemsrc.com |

| Molecular Weight | 181.187 g/mol | chemsrc.com |

| Density | 1.5±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 530.7±50.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 274.7±30.1 °C | chemsrc.com |

| LogP | -3.76 | chemsrc.com |

| Index of Refraction | 1.595 | chemsrc.com |

| CAS Number | 93939-68-5 | chemsrc.com |

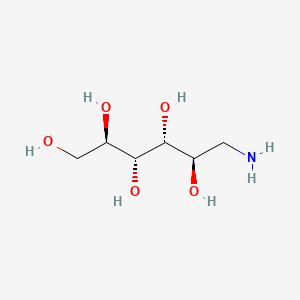

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KVTDHHQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57027-74-4, 93939-68-5 | |

| Record name | 1-Amino-1-deoxy-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57027-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1-deoxymannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93939-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1-deoxymannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-1-deoxymannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 1 Deoxymannitol

Stereospecific Synthesis Approaches

Stereoselective synthesis is paramount in the preparation of specific isomers of amino sugars like 1-Amino-1-deoxymannitol (B1639396). nih.govchemrxiv.orgbeilstein-journals.org The precise arrangement of atoms in these molecules dictates their interaction with biological systems.

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This process involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.orgyoutube.com The reaction is typically carried out in a one-pot fashion, where the carbonyl compound, an amine, and a reducing agent are combined. wikipedia.org

The key steps in reductive amination are:

Formation of a hemiaminal from the reaction of a nucleophilic amine with the carbonyl carbon. wikipedia.org

Dehydration of the hemiaminal to form an imine intermediate. wikipedia.org

Reduction of the imine to the final amine product. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their ability to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a common approach. wikipedia.orgwikipedia.org

A specific example involves the reductive amination of 2,5-anhydro-D-mannose, which can be prepared from the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. nih.gov This subsequent reductive amination yields 1-amino-2,5-anhydro-1-deoxy-D-mannitol. nih.gov

Nitrous Acid Deamination Pathways of Related Glucose Derivatives

Nitrous acid deamination is a valuable technique for the modification of carbohydrates, particularly for the conversion of amino sugars. nih.govnih.gov This reaction can be used to generate reactive intermediates that can then be transformed into desired products like this compound.

For instance, the treatment of 2-amino-2-deoxy-D-glucose with nitrous acid leads to the formation of 2,5-anhydro-D-mannose. nih.gov This aldehyde can then undergo further reactions, such as reductive amination, to produce derivatives of this compound. nih.gov The deamination of the carbohydrate moiety in glycoproteins using nitrous acid has been shown to produce saccharides containing 2,5-anhydro-D-mannose as a reducing residue. nih.gov

Catalytic Hydrogenation Methods for this compound Formation

Catalytic hydrogenation is a fundamental process in organic synthesis, allowing for the reduction of various functional groups, including the conversion of nitriles and imines to amines. nih.govwikipedia.org This method is instrumental in the synthesis of this compound and its derivatives.

Ruthenium-Based Complex Catalysis

Ruthenium-based catalysts have emerged as powerful tools in various chemical transformations, including hydrogenation reactions. youtube.comd-nb.infonih.gov These catalysts can be designed to be air- and moisture-stable, offering practical advantages in synthesis. youtube.com Chiral ruthenium catalysts are particularly valuable for asymmetric synthesis, enabling the production of specific stereoisomers of amino acid derivatives. nih.gov In some instances, ruthenium catalysts have demonstrated superior performance over other commercial catalysts, even at lower temperatures. youtube.com

Palladium Catalyst Systems

Palladium catalysts are widely used in hydrogenation and other coupling reactions. nih.govdiva-portal.orgnih.gov Heterogeneous palladium catalysts, where palladium nanoclusters are immobilized on a solid support, offer high activity, selectivity, and recyclability. nih.govdiva-portal.org These catalysts can be fine-tuned by using amino-functionalized supports, which can influence the selectivity of the reaction. nih.gov Palladium-catalyzed reactions have been successfully employed in the synthesis of complex molecules, including various amine derivatives. nih.govmdpi.com

Optimization of Solvent Systems in Aminodeoxyalditol Synthesis

The choice of solvent is a critical parameter in chemical synthesis, as it can significantly impact reaction rates, yields, and selectivity. sigmaaldrich.comrsc.orgresearchgate.netzaiput.com The optimization of solvent systems is therefore a key aspect of developing efficient synthetic routes for compounds like this compound.

The selection of an appropriate solvent or a mixture of solvents can be guided by principles such as the "eluotropic series" or more advanced computational models. researchgate.net In some cases, biomass-derived solvents are being explored as greener alternatives to traditional organic solvents. mdpi.com The stability of the solvent itself is also a consideration, as some solvents can degrade over time, potentially affecting the reaction outcome. sigmaaldrich.com For instance, in palladium-catalyzed reactions, the solvent can play a crucial role in achieving high catalytic activity. rsc.org

Derivatization Strategies and Analog Synthesisnih.govnih.govresearchgate.netgoogle.com

The synthesis of analogs and derivatives from this compound leverages its reactive amino and hydroxyl groups. Various strategies have been developed to introduce aromatic, acidic, branched, and phenolic moieties, thereby modifying the parent structure to create new chemical entities.

Preparation of Arylamino Derivativesnih.gov

A key derivatization strategy involves the synthesis of arylamino derivatives. One established method is the reductive amination of 2,5-anhydro-D-mannose. nih.gov This process, which involves the reaction of an aldehyde with an amine in the presence of a reducing agent, can be adapted to synthesize a series of arylamino derivatives of the aminodeoxymannitol core structure. nih.gov This approach allows for the introduction of various aryl groups to the nitrogen atom, creating a library of N-aryl-1-amino-1-deoxymannitol compounds.

Generation of N-(1-deoxyhexitol-1-yl)amino Acid Derivativesnih.gov

The conjugation of amino acids to the aminodeoxymannitol scaffold yields N-(1-deoxyhexitol-1-yl)amino acid derivatives. These compounds are synthesized through the reductive amination of a hexose (B10828440), such as D-mannose, with an appropriate amino acid. nih.gov The reaction is typically carried out in the presence of sodium cyanoborohydride. nih.gov This method has been successfully used to prepare N-(1-deoxy-D-mannitol-1-yl) derivatives of several amino acids. nih.gov The structures are confirmed by 1H-n.m.r. spectroscopy, which shows that the compounds are free of their C-2 epimers. nih.gov

This synthetic route provides valuable reference compounds for studies related to the nonenzymic glycosylation of proteins. nih.gov The table below lists the amino acids that have been successfully conjugated to the 1-deoxymannitol (B14141378) scaffold using this method. nih.gov

| Amino Acid Reactant | Resulting Derivative |

| L-Valine | N-(1-deoxy-D-mannitol-1-yl)-L-valine |

| L-Alanine | N-(1-deoxy-D-mannitol-1-yl)-L-alanine |

| L-Threonine | N-(1-deoxy-D-mannitol-1-yl)-L-threonine |

| L-Leucine | N-(1-deoxy-D-mannitol-1-yl)-L-leucine |

| L-Lysine | Nε-(1-Deoxy-D-mannitol-1-yl)-L-lysine |

Data sourced from Carbohydrate Research (1984). nih.gov

Formation of Branched Amino Sugar Derivativesresearchgate.net

The synthesis of branched amino sugar derivatives represents a significant challenge in carbohydrate chemistry. researchgate.net In biological systems, amino sugars are typically formed through the action of aminotransferases or amidotransferases, which introduce an amino group from L-glutamate or L-glutamine onto sugar phosphates or sugar nucleotides. researchgate.net Synthetic methods for introducing amino functionalities in a regio- and stereoselective manner onto a sugar scaffold are complex. researchgate.net General strategies often start from carbohydrate derivatives such as glycals, alcohols, or carbonyl compounds. researchgate.net While specific examples detailing the formation of branched derivatives directly from this compound are not prevalent, the general principles of amino sugar synthesis could be applied to its scaffold to create novel branched structures.

Phenolically Substituted Sugar Derivative Synthesisgoogle.comgoogle.com

Phenolically substituted derivatives of this compound have been synthesized for use as stabilizers in organic materials, particularly plastics, to protect against oxidative, thermal, and/or actinic degradation. google.com In this derivatization, this compound serves as the core sugar-derived body. google.comgoogle.com The amino group is functionalized with phenolic substituents, such as those containing tert-butyl and methyl groups. google.com This process creates a molecule that combines the polyol structure of the aminodeoxyalditol with the antioxidant properties of the phenolic moieties. google.com

Chemical Reactivity and Reaction Mechanisms of the Aminodeoxyalditol Scaffoldfrontiersin.orglibretexts.org

The chemical reactivity of the this compound scaffold is dictated by its functional groups: the primary amine and the secondary hydroxyl groups. These sites are susceptible to various chemical transformations, with nucleophilic substitution being a primary reaction pathway for modification.

Nucleophilic Substitution Reactionsfrontiersin.orglibretexts.org

The amino group of this compound is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to participate in nucleophilic substitution reactions, for instance, by reacting with alkyl halides. libretexts.org However, a common issue in such reactions is over-alkylation, where the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and ultimately quaternary ammonium (B1175870) salts. libretexts.org

A more controlled and widely used strategy for modifying the aminodeoxyalditol scaffold involves transforming the hydroxyl groups into good leaving groups, making the carbon atoms they are attached to electrophilic and susceptible to attack by external nucleophiles. frontiersin.org A common route in carbohydrate chemistry is the triflation of a hydroxyl group (conversion to a triflate, CF₃SO₂O-), followed by Sₙ2 displacement with a nucleophile. frontiersin.org This Sₙ2 reaction proceeds with an inversion of stereochemistry at the carbon center. frontiersin.org This methodology is highly effective for introducing a variety of functional groups, including azides (which can be later reduced to amines), onto the carbohydrate backbone in a regio- and stereocontrolled manner. frontiersin.org This approach allows for the systematic modification of the polyol chain of this compound to generate a wide array of structural analogs. frontiersin.org

Amadori Rearrangement Products and Related Reactions

This compound is itself an Amadori rearrangement product (ARP). The Amadori rearrangement is a key reaction in carbohydrate chemistry and the Maillard reaction, involving the acid or base-catalyzed isomerization of an N-glycoside of an aldose (a sugar containing an aldehyde group) to a 1-amino-1-deoxy-ketose. wikipedia.org This process begins with the condensation reaction between the carbonyl group of a reducing sugar, in this case mannose, and the amino group of an amino acid, peptide, or protein. This initial reaction forms a Schiff base, also known as a glycosylamine. encyclopedia.pub

The Schiff base subsequently undergoes the Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose structure. encyclopedia.pub In the context of this compound, the precursor would be the N-glycoside of mannose. The rearrangement fixes the amine to the sugar backbone, creating an irreversible bond and yielding the Amadori product. wikipedia.org These products are significant as they are stable intermediates that can subsequently react to form advanced glycation end-products (AGEs) or break down to generate a wide array of volatile compounds responsible for flavors and aromas in cooked foods. wikipedia.orgencyclopedia.pub

The general formation of an Amadori product can be summarized as:

Condensation: An aldose sugar reacts with a primary amine to form a reversible Schiff base (an α-hydroxyimine).

Rearrangement: The Schiff base undergoes an intramolecular redox reaction, converting it into a more stable α-ketoamine, the Amadori product. wikipedia.org

While Amadori products derived from aldoses are common, similar products can be formed from ketose sugars, which are known as Heyns rearrangement products. encyclopedia.pub The stability of ARPs like this compound makes them potential flavor additives, as they can generate fresh flavors upon further reaction. nih.gov

Degradation Kinetics and Pathways in Model Systems

The degradation of this compound and related Amadori compounds is a complex process influenced by factors such as pH, temperature, and the presence of catalysts like phosphate (B84403). imreblank.ch Studies on model Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)glycine (DFG), provide significant insight into the degradation kinetics and pathways applicable to this compound. imreblank.chresearchgate.net

The degradation of these compounds primarily proceeds through two main enolization pathways:

1,2-enolization: This pathway is favored at lower pH values. researchgate.netnih.gov It leads to the formation of a 1,2-enediol intermediate, which can then degrade further.

2,3-enolization: This pathway becomes more prominent as the pH increases. researchgate.netnih.gov

The degradation rate is highly dependent on pH. In aqueous model systems heated at 90°C, the degradation of DFG was found to increase significantly with an increase in pH from 5 to 8. imreblank.ch The presence of phosphate also accelerates this degradation, particularly between pH 5 and 7. imreblank.ch

Key degradation products formed from Amadori compounds in model systems include:

Parent Amino Acid and Sugars: Degradation can lead to the release of the original amino acid and the formation of the parent sugars through a "reverse Amadori rearrangement". imreblank.ch For DFG, this results in glycine, glucose, and mannose. imreblank.chnih.gov The ratio of the sugars formed can be pH-dependent; for instance, mannose formation was favored at pH 5.5, while glucose formation was higher at pH 6.8 in one study. nih.gov

Organic Acids: Acetic acid and formic acid are major degradation products. imreblank.chnih.gov In studies of DFG, the combined yield of these acids reached up to 76 mol %, with acetic acid being the predominant species. imreblank.ch Acetic acid is primarily formed through the degradation of the 1-deoxyosone intermediate. researchgate.netnih.gov

α-Dicarbonyl Compounds: These are highly reactive intermediates crucial for color and flavor development in the Maillard reaction. researchgate.net The main α-dicarbonyls formed are 1-deoxyosone (from the 1,2-enolization pathway) and 3-deoxyosone (from the 2,3-enolization pathway). nih.gov 1-deoxyosone is generally found in lower amounts due to its high reactivity. nih.govnih.gov An increase in pH tends to favor the formation of 1-deoxyosone. nih.gov 3-deoxyosone is considered a major precursor to carbohydrate fragments that lead to color formation (melanoidins). researchgate.netnih.gov

The table below summarizes the effect of pH and temperature on the degradation of the model Amadori compound N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), which informs the expected behavior of this compound.

Table 1: Influence of pH and Temperature on DFG Degradation Products

| Condition | Major Degradation Pathway | Key Products Observed | Research Findings |

|---|---|---|---|

| Lower pH (e.g., 5.5) | 1,2-enolization is favored researchgate.netnih.gov | Mannose (preferred over glucose), 3-Deoxyosone, Acetic Acid nih.govnih.gov | The rate of DFG degradation is relatively slow. imreblank.ch |

| Higher pH (e.g., 6.8-8.0) | 2,3-enolization becomes more relevant researchgate.netnih.gov | Glucose (preferred over mannose), 1-Deoxyosone, Glycine, Acetic Acid, Formic Acid imreblank.chnih.gov | The rate of DFG degradation and formation of parent amino acid and organic acids increases significantly. imreblank.ch |

| Increasing Temperature (e.g., 100°C to 120°C) | Affects reaction rate | Increased formation of all degradation products. nih.gov | An increase of 20°C can have a similar effect on the degradation rate as a 1.3 unit decrease in initial pH. nih.gov |

| Presence of Phosphate | Catalyzes degradation | Increased rates of DFG degradation and parent sugar formation. imreblank.ch | The accelerating effect is most pronounced at pH 5-7. imreblank.ch |

This kinetic data from model systems demonstrates that the degradation of this compound can be directed towards specific products by controlling reaction conditions like pH and temperature.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the detailed structure of organic compounds like 1-Amino-1-deoxymannitol (B1639396) in solution. core.ac.ukjchps.com It provides extensive information regarding the molecular topology, the three-dimensional structure, and the dynamics of the molecule. weebly.com Through various NMR experiments, it is possible to establish the connectivity of atoms, the stereochemistry of chiral centers, and the preferred conformation of the molecule.

The interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra provides the foundational data for structural elucidation. uobasrah.edu.iq The number of signals in the spectrum indicates the number of chemically non-equivalent nuclei, while their chemical shifts (δ) reveal the electronic environment of each nucleus. core.ac.ukjchps.com

In the ¹H NMR spectrum of this compound, the protons on the carbon backbone are expected to resonate in the typical range for carbohydrates, generally between 3 and 6 ppm. wikipedia.org The signals would appear as complex multiplets due to spin-spin coupling with adjacent protons, and the coupling constants can provide information about the dihedral angles between protons, aiding in conformational analysis.

The ¹³C NMR spectrum is often simpler due to proton-decoupling, resulting in a single peak for each non-equivalent carbon atom. libretexts.orgnih.gov A key feature for an aminodeoxyalditol is the chemical shift of the carbon atom bonded to the amino group (C-1). This carbon typically resonates in a distinct region (around 50-56 ppm) compared to the carbons bearing hydroxyl groups (typically 60-80 ppm), making it readily identifiable. wikipedia.org The greater chemical shift range in ¹³C NMR allows for excellent separation of signals, making it a powerful tool for analyzing complex molecules. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents expected, representative data for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C-1 | ~2.8 - 3.2 | ~50 - 56 |

| C-2 | ~3.5 - 4.0 | ~68 - 77 |

| C-3 | ~3.5 - 4.0 | ~68 - 77 |

| C-4 | ~3.5 - 4.0 | ~68 - 77 |

| C-5 | ~3.5 - 4.0 | ~68 - 77 |

| C-6 | ~3.6 - 3.8 | ~60 - 64 |

NOESY Spectral Studies for Absolute Configuration and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the three-dimensional structure and stereochemistry of molecules. The NOESY experiment detects protons that are close to each other in space, typically within 5 Å, irrespective of their bonding connectivity. weebly.com

For this compound, NOESY spectra can reveal spatial correlations between protons on the flexible alditol backbone. By analyzing these through-space interactions, the preferred conformation of the molecule in solution can be determined. Furthermore, the observed NOE patterns can be used to confirm the relative stereochemistry of the chiral centers, which is essential for verifying the absolute configuration of the compound.

The concept of anomeric equilibrium refers to the interconversion between cyclic α and β anomers of a reducing sugar in solution. However, this compound is a sugar alcohol (alditol), meaning the aldehyde group of the parent mannose has been reduced to a primary alcohol. Consequently, it exists as an acyclic, open-chain structure and does not form cyclic hemiacetals.

Therefore, anomeric equilibrium is not applicable to this compound. NMR spectroscopy is used to confirm the absence of any cyclic forms. A key piece of evidence from the ¹³C NMR spectrum would be the lack of any signals in the typical anomeric carbon region (90-100 ppm), which definitively proves the open-chain structure of the alditol in solution. wikipedia.org Similarly, the study of tautomerism, which involves the migration of a proton, is not a primary consideration for the stable alditol structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov It is a vital complementary technique to NMR for the characterization of compounds like this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential tool that measures the mass of a molecule with extremely high accuracy, typically to four or more decimal places. measurlabs.comresearchgate.netresearchgate.net This high precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.net For this compound (C₆H₁₅NO₅), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for confirming the identity of a synthesized or isolated compound with high confidence. nih.gov

Table 2: HRMS Data for this compound This table illustrates how HRMS data is used for formula confirmation.

| Ion Species | Elemental Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| [M+H]⁺ | C₆H₁₆NO₅⁺ | 182.10230 | 182.10225 |

LC/MS for Purity and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. youtube.com This hyphenated technique is widely used for assessing the purity of a sample and for further structural confirmation.

In an LC/MS analysis of this compound, the sample is first passed through an LC column, which separates the target compound from any impurities or by-products. A pure sample will ideally exhibit a single chromatographic peak at a characteristic retention time. The effluent from the LC column is then directed into the mass spectrometer, which provides the mass of the compound eluting at that specific time, thus confirming its identity. This method is highly effective for determining the chiral purity of amino-containing compounds when coupled with a chiral chromatography column. nih.gov Additionally, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragmentation pattern is analyzed to provide further structural verification.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure and stereochemistry. For this compound, this method would yield a detailed molecular model, confirming the spatial orientation of its hydroxyl and aminomethyl groups along the carbon backbone.

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities nih.gov.

The geometry and intensity of this diffraction pattern are recorded and analyzed. This data allows for the calculation of an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a complete three-dimensional structure can be built. Key information derived from this analysis includes the precise bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding nih.gov.

The resulting structural data is typically deposited in crystallographic databases and includes specific parameters that define the crystal's unit cell—the basic repeating block of the crystal structure nih.gov.

Table 1: Example Crystallographic Data Parameters for a Small Organic Molecule

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the unit cell belongs. | Orthorhombic |

| Space Group | The group describing the symmetry of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 5.42 Å, b = 8.78 Å, c = 12.15 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 578.5 |

| Z | The number of molecules per unit cell. | 4 |

Chromatographic Methods for Isolation, Purity, and Reaction Monitoring

Chromatography is an essential tool for the analysis of Amadori products like this compound. tandfonline.com These techniques are vital for separating the target compound from reaction mixtures, assessing its purity, and tracking the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for non-volatile compounds like this compound. It is widely used for the separation and analysis of Amadori rearrangement products. tandfonline.comnih.gov When coupled with detectors such as mass spectrometry (LC-MS), HPLC provides a powerful method for both identifying and quantifying the compound in complex mixtures. nih.gov

During the synthesis of this compound, HPLC can be used to monitor the reaction's progress. By taking aliquots from the reaction mixture at different time points, the consumption of reactants (e.g., mannitol (B672) and an amino source) and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, pH, and reaction time.

Purity assessment is another critical application. After synthesis and initial purification, HPLC analysis can detect and quantify any remaining starting materials or by-products. The purity is typically determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Table 2: Hypothetical HPLC Data for Monitoring the Synthesis of this compound

| Reaction Time (hours) | Mannitol Peak Area (%) | This compound Peak Area (%) | Purity (%) |

|---|---|---|---|

| 0 | 99.5 | 0.0 | 0.0 |

| 2 | 75.2 | 24.1 | 97.2 |

| 4 | 48.9 | 50.3 | 98.6 |

| 8 | 15.7 | 83.1 | 98.8 |

| 12 | 2.1 | 96.5 | 99.1 |

Gas Chromatography (GC) is another powerful separation technique, but it is typically suited for volatile or semi-volatile compounds. Since this compound is a polar, non-volatile polyol, direct analysis by GC is challenging. Therefore, a chemical derivatization step is required to convert the polar -OH and -NH2 groups into more volatile moieties (e.g., by silylation or acetylation). nih.gov

While less direct than HPLC for the target compound, GC, especially when coupled with Mass Spectrometry (GC-MS), is highly effective for analyzing related Amadori products and other by-products that might form during the Maillard reaction. tandfonline.comnih.gov For instance, it can be used to profile other sugar-amine condensation products or degradation compounds that are more amenable to volatilization after derivatization. The technique offers excellent resolution and sensitivity for identifying structurally similar compounds within a complex mixture.

Table 3: Potential Related Analytes in this compound Synthesis Detectable by GC-MS after Derivatization

| Compound | Type | Rationale for Analysis |

|---|---|---|

| Mannitol | Starting Material | To confirm complete consumption of the precursor sugar alcohol. |

| Fructose-amino acid adducts | Amadori Products | Potential side products if amino acids are present. |

| Furfurals | Degradation Products | Indicators of sugar degradation under harsh reaction conditions. |

Other Spectroscopic Techniques for Structural Characterization (e.g., IR, ECD)

Alongside NMR and mass spectrometry, other spectroscopic methods provide valuable information for the complete structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. The presence of broad bands for O-H and N-H stretching, along with C-H, C-O, and C-N stretching and bending vibrations, provides a molecular fingerprint. This technique is particularly useful for confirming the presence of the key amine and hydroxyl groups. tandfonline.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching, H-bonded | 3500 - 3200 (Broad) |

| N-H (Amine) | Stretching | 3400 - 3250 (Medium) |

| C-H (Alkyl) | Stretching | 2950 - 2850 (Strong) |

| N-H (Amine) | Bending | 1650 - 1580 (Medium) |

| C-O (Alcohol) | Stretching | 1260 - 1000 (Strong) |

Electronic Circular Dichroism (ECD) Spectroscopy: this compound is a chiral molecule derived from D-mannitol. Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-handed circularly polarized light. ECD is exceptionally sensitive to the stereochemistry of a molecule, including the absolute configuration of its chiral centers and its conformation in solution. An ECD spectrum of this compound would provide experimental evidence to confirm its absolute configuration as being derived from the D-sugar series, distinguishing it from its L-enantiomer.

Biochemical Interactions and Mechanistic Studies

Enzyme Interaction Profiles and Inhibitory Mechanisms

Iminosugars, which are monosaccharide analogs where the endocyclic oxygen is replaced by a nitrogen atom, are known for their broad spectrum of biological activities, including the inhibition of glycosidases and glycosyltransferases. nih.gov

1-Amino-1-deoxymannitol (B1639396) and its derivatives are recognized for their inhibitory action against glycosidases, particularly α-mannosidases. These enzymes are crucial for the processing of N-linked glycans on glycoproteins. A key area of research is the development of inhibitors that can selectively target specific isoforms of α-mannosidase, such as those in the Golgi apparatus (like Golgi α-mannosidase II, GMII) versus those in the lysosome (lysosomal α-mannosidase, LMan). nih.gov This selectivity is critical because non-selective inhibition can lead to undesirable side effects, as seen with the natural alkaloid swainsonine, a potent GMII inhibitor that also co-inhibits lysosomal mannosidase. nih.gov

Research into synthetic iminosugars, such as 1,4-imino-ᴅ-lyxitols, has provided significant insights. For instance, the derivative 6-Deoxy-DIM was identified as a highly potent inhibitor of AMAN-2, a Caenorhabditis elegans α-mannosidase II that is structurally almost identical to human GMII. nih.gov Studies on such analogs demonstrate that small structural modifications, like the configuration of a hydroxyl group or N-arylalkylation, can significantly alter both the potency and selectivity of inhibition. nih.gov

This table presents inhibitory data for derivatives structurally related to this compound against specific α-mannosidases, highlighting the impact of chemical modifications on potency and selectivity. Data sourced from a 2023 study on 1,4-imino-ᴅ-lyxitols. nih.gov

Beyond enzyme inhibition, aminosugar analogs can interact with other components of carbohydrate metabolism, such as sugar transporters. A study on 1-amino-2,5-anhydro-1-deoxy-D-mannitol, a derivative of this compound, demonstrated this interaction. nih.gov This compound and a series of its arylamino derivatives were found to have an enhanced affinity for the hexose (B10828440) transporter of the protozoan parasite Trypanosoma brucei when compared to D-fructose. nih.gov This finding highlights a different mechanism of biochemical interaction, where the aminosugar competes with natural sugars for transport across cellular membranes, a property that could be exploited in the development of anti-parasitic agents.

Aminosugar analogs are invaluable for elucidating the catalytic mechanisms of enzymes. Because their protonated nitrogen atom at physiological pH can mimic the positively charged oxonium ion-like transition state of the natural substrate, they bind tightly to the enzyme's active site. Studying these enzyme-inhibitor complexes provides a static snapshot that helps researchers understand the dynamic process of catalysis.

Molecular modeling and structural analysis of enzymes complexed with iminosugar inhibitors have revealed key aspects of the binding mechanism. nih.gov For example, the potency of an inhibitor is highly dependent on the stereochemistry and the specific interactions between its hydroxyl groups and the amino acid residues in the enzyme's active site. nih.gov The binding mechanism can also be influenced by the pH of the enzymatic environment, which affects the protonation state of both the inhibitor and the catalytic residues of the enzyme. nih.gov These studies provide a rational basis for designing more potent and selective enzyme inhibitors.

Role as Precursors in Complex Biochemical Synthesis

Aminosugars and their derivatives, including the broader class of aminocyclitols, serve as important building blocks or intermediates in the synthesis of more complex molecules. They are utilized as chiral precursors for the synthesis of novel compounds with potential therapeutic applications. For instance, enantiomerically pure 1-amino-1-deoxy-myo-inositol has been synthesized from achiral precursors, demonstrating a practical route to valuable chiral intermediates. nih.gov The synthesis of a novel analogue, 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, was achieved in high yield through a process involving an Amadori rearrangement, showcasing an efficient entry to 1-aminodeoxyketopyranoses. ubc.ca These synthetic routes underscore the utility of aminosugars as versatile starting materials in medicinal chemistry.

Interaction with Proteins in in vitro or non-clinical contexts

In non-clinical, in vitro settings, aminosugar analogs have been shown to interact with various proteins, leading to significant biological effects. A prominent example is the interaction of 1-deoxymannojirimycin (B1202084) (DMJ), a mannose analog, with viral envelope glycoproteins. nih.gov In studies involving HIV-1, DMJ, an inhibitor of α(1,2)-mannosidase I, was found to potentiate the antiviral activity of carbohydrate-binding agents (CBAs) like the plant lectins Hippeastrum hybrid agglutinin and Galanthus nivalis agglutinin. nih.gov

CBAs exert their antiviral effect by binding to the dense mannose clusters on the HIV-1 envelope protein, gp120. However, the virus can develop resistance by deleting N-glycan sites. When these resistant virus strains were exposed to DMJ, the compound enhanced the suppression of virus-induced cell death. nih.gov Furthermore, combining DMJ with CBAs resulted in a synergistic antiviral effect. nih.gov This suggests that by inhibiting glycan processing, DMJ alters the structure of the remaining glycans on gp120, making the virus more susceptible to the action of CBAs. This demonstrates a specific protein-carbohydrate interaction that can be modulated by aminosugar analogs in an in vitro context.

Research Applications and Potential in Chemical and Biological Sciences

Use as Biochemical Probes in Mechanistic Studies

While direct studies utilizing 1-amino-1-deoxymannitol (B1639396) as a biochemical probe are not extensively documented, the closely related analogue, 1-amino-2,5-anhydro-1-deoxy-D-mannitol , has been effectively employed to investigate transport mechanisms in parasites. This analogue serves as a valuable tool for probing the substrate specificity and kinetics of hexose (B10828440) transporters, particularly in Trypanosoma brucei, the causative agent of African trypanosomiasis.

Research has demonstrated that 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its arylamino derivatives exhibit a notable affinity for the hexose transporter of Trypanosoma brucei nih.gov. This affinity, in some cases enhanced compared to the natural substrate D-fructose, allows these molecules to act as competitive inhibitors or alternative substrates, thereby providing insights into the transporter's binding pocket and transport mechanism. By observing the interaction of these probes with the transporter, researchers can elucidate the structural requirements for substrate recognition and translocation across the parasite's membrane.

Table 1: Application of this compound Analogues as Biochemical Probes

| Analogue | Target | Organism | Research Focus |

|---|---|---|---|

| 1-amino-2,5-anhydro-1-deoxy-D-mannitol | Hexose Transporter | Trypanosoma brucei | Substrate specificity and transport kinetics |

Application as Synthetic Intermediates for Advanced Organic Molecules

This compound and its derivatives serve as versatile chiral building blocks in organic synthesis. Their multiple stereocenters and functional groups (hydroxyl and amino groups) provide a rich platform for the construction of complex, biologically active molecules, particularly nitrogen-containing heterocycles and other polyhydroxylated structures.

The synthesis of novel analogues of potent glucosidase inhibitors has been achieved using methodologies that could be adapted from starting materials like this compound. For instance, the synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol , an analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, was accomplished through an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose ubc.ca. This highlights the utility of amino sugar scaffolds in generating molecules with significant biological activity. While this example starts from a different precursor, the resulting product shares a core structure with this compound, underscoring the potential of this class of compounds as synthetic intermediates.

The inherent chirality of this compound makes it an attractive starting material for the enantioselective synthesis of complex natural products and pharmaceuticals. Its use as a chiral precursor can obviate the need for asymmetric induction steps later in a synthetic sequence, leading to more efficient and stereocontrolled syntheses.

Development of Enzyme Mechanism Modulators for in vitro or Model System Research

Derivatives of this compound have shown significant potential as modulators of enzyme activity, particularly in the context of glycosidases. These enzymes play crucial roles in various biological processes, and their inhibitors are valuable tools for research and have therapeutic potential.

N-substituted derivatives of a related compound, 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM) , have been synthesized and evaluated for their glycosidase inhibition profiles nih.gov. While N-substitution generally decreased the inhibitory activity against α-mannosidase, some derivatives displayed significant inhibition of other glycosidases nih.gov. This demonstrates that modification of the amino group in such molecules can lead to altered and potentially more selective enzyme inhibitory profiles.

Furthermore, studies on other N-alkylated amino sugars have shown that modification of the ring nitrogen can dramatically change the specificity of glycosidase inhibition nih.govresearchgate.net. For example, N-methylation of 1,4-dideoxy-1,4-imino-L-allitol significantly reduces its inhibitory effect on most glycosidases, while N-benzylation can enhance inhibition of α-L-fucosidase while abolishing activity against others nih.gov. These findings suggest that synthetic modifications of this compound could yield a diverse library of enzyme modulators with tailored specificities for in vitro studies of enzyme mechanisms and for the development of new therapeutic leads.

Table 2: Enzyme Modulation by this compound Analogues

| Analogue/Derivative | Target Enzyme Class | Effect |

|---|---|---|

| N-substituted 1,4-dideoxy-1,4-imino-d-mannitol derivatives | Glycosidases | Inhibition (activity and specificity dependent on substitution) |

| N-alkylated 1,4-dideoxy-1,4-imino-L-allitol | Glycosidases | Altered specificity of inhibition |

Role in Non-Clinical Material Science or Supramolecular Chemistry

The application of this compound in material science is an emerging area of interest, primarily driven by the general ability of amino acids and sugar derivatives to participate in self-assembly processes to form supramolecular structures. While specific research on this compound in this context is limited, the principles of supramolecular chemistry suggest its potential utility.

The presence of multiple hydroxyl groups and a primary amine allows for the formation of a network of hydrogen bonds, which is a key driving force in the self-assembly of many biomolecules. It is conceivable that derivatives of this compound, appropriately functionalized with hydrophobic moieties, could act as gelators to form hydrogels. These materials have a wide range of potential applications in areas such as drug delivery and tissue engineering.

The chirality of this compound could also be exploited to induce the formation of chiral supramolecular assemblies. The self-assembly of chiral building blocks can lead to the formation of helical structures and other complex architectures with unique optical and material properties. Although this remains a speculative area for this compound itself, the broader field of amino acid and sugar-based supramolecular materials provides a strong foundation for future research in this direction.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Stereoselective Synthetic Pathways

The chemical synthesis of amino sugars, including 1-Amino-1-deoxymannitol (B1639396), presents a considerable challenge due to the need for precise control over stereochemistry. nih.gov While methods for the preparation of 1-amino sugars exist, there is a continuous drive to develop more efficient and highly stereoselective synthetic routes. nih.gov Current research in the broader field of amino sugar synthesis has seen significant progress through the application of metal-based catalysts and tethered approaches, which offer improved regio- and stereoselectivity. nih.gov

Future work in this area should focus on the development of novel catalytic systems that can facilitate the stereospecific introduction of the amino group onto the mannitol (B672) backbone. Enzymatic synthesis represents a particularly promising avenue. The use of engineered aminotransferases or amidotransferases, which in biological systems catalyze the formation of amino sugars from sugar phosphates or nucleotides, could offer highly selective and environmentally benign synthetic pathways. nih.gov Exploring enzymes such as D-amino acid dehydrogenases, which have been engineered for the production of various D-amino acids, could also provide inspiration for the development of biocatalysts for this compound synthesis. mdpi.com

A key challenge lies in the development of synthetic strategies that are not only stereoselective but also high-yielding and scalable. The reductive amination of D-mannose with appropriate amino acids in the presence of reagents like sodium cyanoborohydride has been a traditional approach. nih.gov However, newer methodologies, such as those employing Amadori rearrangement, have shown promise in achieving high yields in fewer steps for related compounds. ubc.ca A comparative analysis of existing and novel synthetic strategies is essential for identifying the most viable routes for future development.

| Synthetic Approach | Advantages | Challenges | Key Research Directions |

| Chemical Catalysis | Potential for high throughput and scalability. | Achieving high stereoselectivity can be difficult; may require harsh reaction conditions. | Development of novel chiral catalysts; optimization of reaction conditions. |

| Enzymatic Synthesis | High stereoselectivity and specificity; environmentally friendly. | Enzyme stability and availability; substrate scope may be limited. | Discovery and engineering of novel enzymes; development of multi-enzyme cascade reactions. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. | Requires careful integration of chemical and biological steps. | Design of efficient one-pot chemoenzymatic processes. |

Elucidation of Undiscovered Biochemical Pathways in Diverse Organisms

While the metabolism of common amino sugars like N-acetylglucosamine has been studied in various organisms, including bacteria, the specific biochemical pathways involving this compound remain largely uncharacterized. nih.gov Amino sugars are known to be crucial components of a wide range of biomacromolecules and play important roles in microbial secondary metabolism. nih.gov Therefore, it is highly probable that this compound participates in specific metabolic or signaling pathways in certain organisms.

Future research should aim to identify and characterize the enzymes and genes responsible for the biosynthesis and degradation of this compound in various organisms, particularly in microorganisms where amino sugar metabolism is diverse. nih.govpageplace.detandfonline.com This can be achieved through a combination of genomic, transcriptomic, and metabolomic approaches. For instance, genomic analysis can predict metabolic pathways for amino acids and other small molecules, providing a theoretical basis for further investigation. mdpi.com By creating knockout mutants for candidate genes in microorganisms and analyzing the resulting metabolic changes, researchers can begin to piece together the biochemical puzzle of this compound.

A significant challenge in this area is the current lack of knowledge about which organisms, if any, naturally produce or metabolize this specific compound. Therefore, initial screening of a wide range of microbial and plant species will be a critical first step. The development of predictive models for metabolite pathway involvement, based on the chemical structure of the metabolite and known pathway features, could also aid in generating hypotheses for experimental validation. nih.govnih.gov

Development of Advanced Analytical Tools for Trace Analysis and in situ Studies

The ability to detect and quantify this compound at trace levels within complex biological matrices is essential for understanding its potential biochemical roles. Current analytical techniques for amino acids and biogenic amines, such as capillary electrophoresis (CE) and mass spectrometry (MS), provide a strong foundation for the development of methods specific to this compound. nih.govtemple.eduresearchgate.net

Future research should focus on developing highly sensitive and selective analytical methods for the trace analysis of this compound. Capillary electrophoresis, known for its high separation efficiency, can be optimized for this purpose through the careful selection of background electrolytes, pH, and organic modifiers. nih.govresearchgate.net Coupling CE with tandem mass spectrometry (MS/MS) would further enhance selectivity and sensitivity, allowing for confident identification and quantification. researchgate.net The development of specific derivatization reagents that react with the amino and hydroxyl groups of this compound could also improve its detection by techniques like fluorescence or UV-Vis spectroscopy.

A major unaddressed challenge is the ability to monitor this compound in situ within living cells and organisms. This would provide invaluable real-time information about its localization, transport, and metabolic fate. The development of genetically encoded sensors or fluorescent probes that specifically bind to this compound is a long-term goal. nih.gov In the shorter term, techniques like stimulated Raman scattering (SRS) microscopy, which can visualize small biomolecules with minimal perturbation, could be adapted for this purpose. thekurzweillibrary.com Mini-microscopes designed for in situ monitoring of cells could also be employed to observe cellular responses to this compound in real-time. researchgate.net

| Analytical Technique | Potential Application for this compound | Future Research Focus |

| Capillary Electrophoresis (CE) | Separation and quantification in biological fluids. | Method optimization for improved resolution and sensitivity; coupling with mass spectrometry. |

| Mass Spectrometry (MS) | Highly sensitive and selective detection and structural elucidation. | Development of specific fragmentation pathways for identification; isotope dilution for accurate quantification. |

| Fluorescence Spectroscopy | Enhanced detection following derivatization. | Design and synthesis of novel fluorescent labeling reagents. |

| In situ Imaging | Real-time monitoring of localization and dynamics in living cells. | Development of specific molecular probes and sensors; adaptation of advanced microscopy techniques. |

Computational and Theoretical Modeling of Reactivity and Biological Interactions

Computational and theoretical modeling offers a powerful and complementary approach to experimental studies for understanding the chemical reactivity and biological interactions of this compound. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations can provide insights at the atomic level that are often inaccessible through experimentation alone.

Future research in this area should utilize molecular dynamics simulations to investigate the conformational landscape of this compound and its interactions with potential biological targets, such as enzymes or transport proteins. nih.govbiorxiv.orgdtu.dknih.govmdpi.com By simulating the behavior of the molecule in a solvated environment, researchers can predict its preferred conformations and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding to proteins.

Quantum chemical calculations, based on density functional theory (DFT), can be employed to study the electronic structure and chemical reactivity of this compound. These calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity towards various chemical species. This knowledge can aid in the design of new synthetic routes and in understanding its potential metabolic transformations.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational tool. By correlating the structural features of this compound and its analogs with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.netsemanticscholar.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. A significant challenge will be to generate sufficient experimental data on the biological activities of a range of related amino sugars to build robust and predictive QSAR models.

Q & A

Q. How can researchers validate the absence of tautomeric forms in this compound solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.